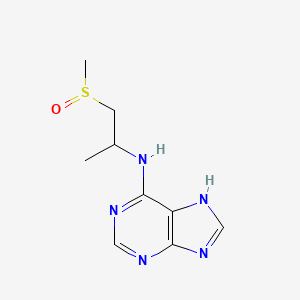![molecular formula C10H11FN2O2 B6631507 (5-fluoropyridin-2-yl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B6631507.png)
(5-fluoropyridin-2-yl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-fluoropyridin-2-yl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique properties, which make it suitable for use in a range of scientific research applications. In
Mécanisme D'action
The mechanism of action of (5-fluoropyridin-2-yl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone involves the inhibition of various enzymes, such as proteases and kinases. This inhibition results in the disruption of various cellular processes, which can lead to the death of cancer cells or the prevention of the progression of Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (5-fluoropyridin-2-yl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone are dependent on the specific enzyme that is inhibited. For example, the inhibition of proteases can lead to the disruption of protein degradation, which can result in the accumulation of misfolded proteins and the development of diseases such as Alzheimer's disease. On the other hand, the inhibition of kinases can lead to the disruption of cellular signaling pathways, which can result in the death of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (5-fluoropyridin-2-yl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone in lab experiments include its specificity for certain enzymes, its ability to inhibit multiple enzymes, and its potential use in the development of new drugs. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on (5-fluoropyridin-2-yl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone. These include further studies on its mechanism of action, the development of new drugs based on this compound, and the exploration of its potential applications in other scientific research fields, such as material science and catalysis.
Conclusion:
In conclusion, (5-fluoropyridin-2-yl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its unique properties make it suitable for use in a range of scientific research applications, including the study of enzyme mechanisms, the development of new drugs, and the exploration of its potential applications in other scientific research fields. Further research is needed to fully understand the mechanism of action of this compound and its potential applications.
Méthodes De Synthèse
The synthesis of (5-fluoropyridin-2-yl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone involves the reaction of 2-chloro-5-fluoropyridine with (3R)-3-hydroxypyrrolidine-1-carboxylic acid methyl ester in the presence of a base. The reaction results in the formation of the desired compound, which can be purified using various techniques, such as column chromatography.
Applications De Recherche Scientifique
(5-fluoropyridin-2-yl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone has been extensively studied for its potential applications in various scientific research fields. It has been used as a tool compound to study the mechanism of action of various enzymes, such as proteases and kinases. Additionally, this compound has been used to develop new drugs for the treatment of various diseases, such as cancer and Alzheimer's disease.
Propriétés
IUPAC Name |
(5-fluoropyridin-2-yl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O2/c11-7-1-2-9(12-5-7)10(15)13-4-3-8(14)6-13/h1-2,5,8,14H,3-4,6H2/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWDQJMYZFPTHU-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)C2=NC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1O)C(=O)C2=NC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-fluoropyridin-2-yl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methylsulfonyl-N-[2-(oxolan-3-yl)ethyl]aniline](/img/structure/B6631426.png)


![[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]methanol](/img/structure/B6631444.png)




![2-[(5-methyl-1H-pyrazol-4-yl)sulfonyl]-1,3,3a,4,5,6,7,7a-octahydroisoindol-4-amine](/img/structure/B6631483.png)
![2-[(1-methyltriazol-4-yl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-ol](/img/structure/B6631485.png)
![N-[(5-chloroquinolin-8-yl)methyl]-2-(oxolan-3-yl)ethanamine](/img/structure/B6631498.png)
![N-[4-(trifluoromethoxy)phenyl]oxazinane-2-carboxamide](/img/structure/B6631502.png)

